Lipophilicity Differentiation: 5-Phenyltriazole-Pyridinamine vs. 4-Isopropyl Analog Shows 0.6 Unit Difference in Computed XLogP3
The target compound 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine exhibits a calculated XLogP3-AA value of 1.3 [1], which differs measurably from the 4-isopropyl-substituted analog 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1448427-99-3) with a calculated XLogP3 of 0.7 [2]. This 0.6 log unit difference represents a ~4-fold difference in theoretical partition coefficient, impacting membrane permeability predictions and assay compatibility. The phenyl substitution provides enhanced lipophilicity relative to the isopropyl group while maintaining a favorable drug-like property range (XLogP3 between 1-3).
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine: XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.6 (~4-fold theoretical partition coefficient difference) |
| Conditions | Computed values from PubChem using XLogP3 algorithm (release 2025.09.15) |
Why This Matters
This quantified lipophilicity difference guides selection when optimizing for membrane permeability, solubility profile, or specific assay conditions requiring defined logP ranges.
- [1] PubChem. (2025). Computed Properties for CID 63259778: XLogP3-AA = 1.3. National Center for Biotechnology Information. View Source
- [2] PubChem. Computed Properties for 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1448427-99-3). View Source
